Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
Description
Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic compound featuring a tetrahydroquinoline scaffold modified with a phenylsulfonyl group at the 1-position and an ethyl carbamate moiety at the 6-position.
Properties
IUPAC Name |
ethyl N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-18(21)19-15-10-11-17-14(13-15)7-6-12-20(17)25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHRSCCPVUMJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves a multi-step process:
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Formation of Tetrahydroquinoline Core: : The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline ring system.
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Sulfonylation: : The tetrahydroquinoline intermediate is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the phenylsulfonyl group at the desired position on the tetrahydroquinoline ring.
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Carbamate Formation: : The final step involves the introduction of the ethyl carbamate group. This can be achieved by reacting the sulfonylated tetrahydroquinoline with ethyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Table 1: Carbamate Formation Conditions
| Reagent | Base | Solvent | Temp (°C) | Yield | Source |
|---|---|---|---|---|---|
| Ethyl chloroformate | Cs₂CO₃ | THF | 25 | 85% | |
| CO₂ + ethyl iodide | TBAI/Cs₂CO₃ | DMF | 60 | 78% |
Sulfonylation and Substituent Effects
The phenylsulfonyl group enhances stability and directs electrophilic substitution. Reactivity varies with substituents on the phenyl ring:
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Electron-donating groups (e.g., -OMe, -tBu) improve yields in subsequent reactions (84–88%) due to increased electron density at the sulfonyl sulfur .
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Electron-withdrawing groups (e.g., -Cl, -CF₃) reduce yields (78–83%) but enhance resistance to hydrolysis .
Table 2: Sulfonylation Reactivity by Substituent
| Substituent | Position | Yield (%) | Notes | Source |
|---|---|---|---|---|
| -OMe | para | 88 | Enhanced stability | |
| -Cl | meta | 83 | Moderate hydrolysis | |
| -CF₃ | para | 78 | Low reactivity |
Ring Functionalization
The tetrahydroquinoline ring undergoes electrophilic substitution at the 6-position. Common reactions include:
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Nitration : Using HNO₃/H₂SO₄ at 0°C introduces nitro groups, though competing sulfonyl group oxidation may occur.
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Halogenation : N-Bromosuccinimide (NBS) in 1,2-dichloroethane (DCE) selectively brominates the aromatic ring .
Oxidation and Reduction
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Oxidation : The tetrahydroquinoline ring is resistant to oxidation, but the sulfonyl group can be further oxidized to sulfones using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) .
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Reduction : Borane-THF selectively reduces the carbamate’s carbonyl group to a methylene group, preserving the sulfonyl moiety .
Stability and Degradation
Scientific Research Applications
Chemistry
In organic synthesis, ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate serves as a versatile intermediate for the construction of complex molecular architectures. Its unique functional groups allow for further derivatization and incorporation into larger molecular frameworks.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. The tetrahydroquinoline scaffold is known for its biological activity, and the presence of the phenylsulfonyl and carbamate groups can enhance its interaction with biological targets, making it a candidate for drug development.
Industry
In the material science industry, derivatives of this compound are investigated for their potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is largely dependent on its interaction with molecular targets. The phenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the tetrahydroquinoline core can interact with hydrophobic pockets in proteins or enzymes. The carbamate group can further modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogues like compound 26, involving nitro reduction, sulfonylation, and carbamate formation . Yields may vary based on steric hindrance from the phenylsulfonyl group.
- Biological Potential: While direct data are absent, sulfonylated tetrahydroquinolines exhibit protease inhibitory activity, and carbamates enhance bioavailability. Combined, these features position the target compound for exploration in oncology or infectious diseases .
- Comparative Limitations: Unlike compounds with aminoethyl side chains (e.g., 26, 27), the phenylsulfonyl group may limit blood-brain barrier penetration, restricting central nervous system applications .
Biological Activity
Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H20N2O5S
- Molecular Weight : 412.5 g/mol
The compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The presence of the phenylsulfonyl group enhances its bioactivity and solubility.
This compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, particularly those involved in nucleotide metabolism. For instance, studies indicate that it inhibits human nucleotide pyrophosphatase/phosphodiesterase 1 and 3, which are crucial for nucleotide turnover and signal transduction pathways .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. This activity is believed to stem from its ability to disrupt bacterial cell wall synthesis or function .
- Anti-inflammatory Effects : this compound has been investigated for its potential anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
In a study published in MDPI's journal, the structural analysis of this compound revealed significant interactions with the active sites of nucleotide pyrophosphatases. The compound demonstrated a competitive inhibition mechanism with an IC50 value indicating potent activity at micromolar concentrations .
Case Study 2: Antimicrobial Activity
A research article reported the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to evaluate the zone of inhibition, revealing promising results that warrant further exploration in drug development .
Case Study 3: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory properties highlighted that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
